molecular formula C4H6N4O B13446679 1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime

Cat. No.: B13446679
M. Wt: 126.12 g/mol
InChI Key: WEPGNDVKRLIGJQ-FARCUNLSSA-N
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Description

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime is a heterocyclic compound that contains a triazole ring, which is a five-membered ring composed of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature, leading to the formation of the oxime derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-methyl-1H-1,2,4-triazole-5-carbaldehyde oxime can be compared with other similar compounds, such as:

    1-methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups and applications.

    1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: A triazole derivative with a phenyl group, used in different chemical reactions and applications.

Properties

Molecular Formula

C4H6N4O

Molecular Weight

126.12 g/mol

IUPAC Name

(NE)-N-[(2-methyl-1,2,4-triazol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C4H6N4O/c1-8-4(2-7-9)5-3-6-8/h2-3,9H,1H3/b7-2+

InChI Key

WEPGNDVKRLIGJQ-FARCUNLSSA-N

Isomeric SMILES

CN1C(=NC=N1)/C=N/O

Canonical SMILES

CN1C(=NC=N1)C=NO

Origin of Product

United States

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